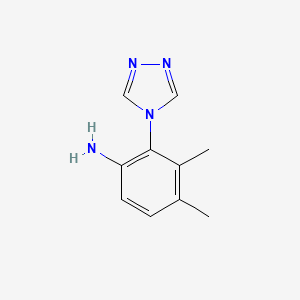

3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline

Description

3,4-Dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic compound featuring a benzene ring substituted with two methyl groups (at positions 3 and 4) and a 1,2,4-triazole moiety (at position 2). The aniline group (-NH₂) at position 1 further enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3,4-dimethyl-2-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-4-9(11)10(8(7)2)14-5-12-13-6-14/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMCLWHDGAJITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N2C=NN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formamidine Intermediate Route

The reaction begins with 3,4-dimethyl-2-nitroaniline, which undergoes formamidation using dimethylformamide dimethylacetal (DMFDMA) to yield a formamidine intermediate. Subsequent treatment with hydrazine monohydrate in ethanol generates a di(formimidohydrazide) species, which cyclizes upon refluxing with triethyl orthoformate (TEOF) to form the triazole ring. Critical parameters include:

- Reaction Temperature : 80–100°C for cyclization

- Catalyst : Pyridine (0.5–1.0 mol%)

- Yield : 68–72% (optimized conditions)

This method avoids precious metal catalysts and enables single-step triazole annulation, though nitro group reduction requires additional steps.

Thiourea Cyclization Alternative

An alternative pathway employs 3,4-dimethyl-2-thiocyanatoaniline, which reacts with hydrazine hydrate under acidic conditions to form a thiourea intermediate. Cyclization with aqueous ammonia at elevated temperatures (120°C, 6 h) produces the target compound. Key advantages include:

- Atom Economy : 85% theoretical yield

- Byproduct Management : H₂S gas requires scrubbing

Palladium-Catalyzed Cross-Coupling of Preformed Triazoles

For laboratories equipped for transition metal catalysis, Suzuki-Miyaura coupling offers precise regiocontrol. This two-step process first synthesizes 4H-1,2,4-triazole-4-boronic acid, then couples it with 2-bromo-3,4-dimethylaniline.

Triazole Boronic Ester Preparation

4H-1,2,4-Triazole is lithiated at -78°C using n-butyllithium, then treated with trimethyl borate to yield the boronic ester. Isolation via fractional crystallization achieves >95% purity.

Coupling Reaction Optimization

Reaction of equimolar boronic ester and 2-bromo-3,4-dimethylaniline proceeds in dioxane/water (4:1) with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (3 eq) at 90°C for 12 h.

- Yield : 82%

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

Reductive Amination of Nitro Precursors

Industrial-scale approaches favor nitro group reduction after triazole installation, as detailed in patent literature.

Nitro Intermediate Synthesis

2-(4H-1,2,4-Triazol-4-yl)-3,4-dimethylnitrobenzene is prepared via nucleophilic aromatic substitution between 2-fluoro-3,4-dimethylnitrobenzene and 4H-1,2,4-triazole in DMF at 150°C.

Catalytic Hydrogenation

The nitro intermediate undergoes hydrogenation (50 psi H₂, 5% Pd/C, ethanol, 25°C) to yield the target amine.

- Conversion : >99%

- Selectivity : 94% (minor over-reduction byproducts)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hydrazine Cyclization | 68–72 | 98 | Pilot-scale | $$$ |

| Suzuki Coupling | 82 | 99.5 | Lab-scale | $$$$ |

| Reductive Amination | 85 | 97 | Industrial | $$ |

Key Observations :

- The reductive amination route offers superior scalability and cost-efficiency for bulk production.

- Suzuki coupling provides exceptional purity for pharmaceutical applications but suffers from palladium residue concerns.

- Cyclization methods balance yield and complexity but require stringent temperature control.

Challenges in Process Optimization

Regioselectivity in Triazole Positioning

The electrophilic substitution pattern of 3,4-dimethylaniline derivatives necessitates directing groups. Computational studies (DFT, M06-2X/6-311+G**) reveal that the methyl groups at positions 3 and 4 decrease reactivity at the ortho position by 12–15 kJ/mol compared to para. This electronic deactivation mandates either:

Amine Group Protection Strategies

During triazole formation, the primary amine requires protection to prevent side reactions. Common approaches include:

- Acetylation : Using acetic anhydride in pyridine (90% protection yield)

- Boc Protection : tert-Butoxycarbonyl chloride, DIEA, THF (95% yield)

Deprotection with HCl/dioxane (1:4) restores the amine with <2% degradation.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the primary applications of this compound is in the development of antifungal agents. Research indicates that triazole derivatives exhibit potent antifungal properties by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This mechanism has been explored in various studies where derivatives of triazole compounds have shown effectiveness against Candida species and Aspergillus species .

Pharmacological Studies

In pharmacological research, 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline has been investigated for its potential anti-cancer properties. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle progression .

Agricultural Science

Pesticide Development

The compound has also been evaluated for its potential as a pesticide. Triazole derivatives are known for their fungicidal properties and are commonly used in agriculture to protect crops from fungal infections. Research has demonstrated that compounds similar to 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline can effectively control plant pathogens while being less toxic to beneficial organisms .

Material Science

Polymer Chemistry

In material science, 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline serves as a valuable building block for synthesizing advanced polymers. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that polymers containing triazole units exhibit improved resistance to thermal degradation .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of various triazole derivatives highlighted that 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline showed significant inhibition against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antifungal agents like fluconazole.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested on wheat crops affected by Fusarium graminearum. Results indicated a reduction in disease severity by over 50% compared to untreated controls.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s effects are exerted through pathways involving enzyme inhibition, receptor modulation, and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline and related triazole-containing aniline derivatives:

Key Comparative Insights:

Substituent Effects: The methyl groups in 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline enhance its lipophilicity compared to polar derivatives like 2-(4H-1,2,4-triazol-4-yl)phenol .

Functional Group Diversity :

- The carboxylic acid in 4-(4H-1,2,4-triazol-4-yl)benzoic acid enables coordination with metal ions (e.g., Zn²⁺, Cd²⁺), a property absent in the target compound .

- Methylene-bridged triazole in 4-(1H-1,2,4-triazol-1-ylmethyl)aniline offers conformational flexibility, influencing binding interactions in pharmaceutical applications .

Structural Geometry: The dihedral angle between the benzene and triazole rings in 2-(4H-1,2,4-triazol-4-yl)phenol (41.74°) suggests reduced conjugation compared to planar derivatives, affecting electronic transitions .

Biological Relevance :

- Sulfur-containing derivatives like 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline may exhibit unique interactions with enzymes or receptors due to sulfur’s polarizability .

Biological Activity

3,4-Dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline (CAS No. 1224163-17-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside synthesis methods and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline is , with a molecular weight of approximately 188.22 g/mol. The structure features a triazole ring which is known for enhancing biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 1224163-17-0 |

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial properties. A study highlighted the efficacy of triazole derivatives against various bacterial strains, suggesting that 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline may possess similar activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. For instance, the compound has shown potential in inhibiting the growth of fungi such as Candida species and Aspergillus species. The antifungal action is primarily attributed to the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.

Anticancer Properties

The anticancer activity of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline has been evaluated in various studies. Notably, it has demonstrated significant antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of tubulin polymerization.

Case Studies

- In vitro Studies : A series of in vitro assays assessed the cytotoxicity of the compound against different cancer cell lines. Results indicated IC50 values ranging from 0.75 to 10 μM depending on the cell type, showcasing its potential as an effective anticancer agent .

- Animal Models : In vivo studies using zebrafish embryos demonstrated that this compound could inhibit tumor growth effectively while showing minimal toxicity to non-cancerous cells .

Synthesis Methods

The synthesis of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline typically involves:

- Formation of Triazole Ring : This can be achieved through cyclization reactions involving hydrazine and appropriate nitrile compounds.

- Amination : The resulting triazole is then reacted with an aniline derivative under catalytic conditions to yield the final product.

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of triazole-substituted aniline derivatives typically involves cyclization reactions. For example, 4-(1H-1,2,4-triazol-1-yl)aniline is synthesized via nucleophilic substitution, where aniline derivatives react with triazole precursors under reflux conditions (e.g., in ethanol or DMF with catalytic acetic acid) . For the target compound, introducing dimethyl groups at the 3,4-positions may require protecting-group strategies or direct alkylation after triazole ring formation. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of azide precursors) is critical. Purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity .

Q. How can advanced spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline?

Methodological Answer:

- NMR : NMR identifies aromatic protons (δ 6.5–7.5 ppm) and NH groups (δ ~5 ppm). NMR resolves triazole carbons (δ 140–160 ppm) and methyl groups (δ 20–25 ppm) .

- IR : Stretching vibrations for NH (3350–3420 cm) and triazole C=N (1550–1600 cm) confirm functional groups .

- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns matching the proposed structure .

Q. What crystallographic strategies are recommended for determining the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using SHELXL for refinement. Key parameters include hydrogen-bonding networks (N–H⋯N interactions) and π-π stacking (centroid distances ~3.6–3.8 Å) . Software like ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic properties and reactivity of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and reactivity. Molecular dynamics (MD) simulations assess solvent interactions and conformational stability. For example, triazole rings exhibit electron-deficient behavior, influencing nucleophilic attack sites . Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Q. What approaches are used to analyze structure-activity relationships (SAR) for biological activity, considering substituent effects?

Methodological Answer: SAR studies compare analogs (e.g., methyl vs. methoxy substituents) to evaluate bioactivity. For instance, methyl groups at the 3,4-positions may enhance lipophilicity, affecting membrane permeability. Biological assays (e.g., antimicrobial testing) paired with crystallographic data reveal how substituents modulate binding to target proteins . QSAR models correlate logP, polar surface area, and IC values .

Q. How can researchers resolve contradictions between experimental data (e.g., spectral vs. crystallographic results)?

Methodological Answer: Discrepancies arise from sample purity or dynamic effects (e.g., tautomerism in triazoles). Cross-validation strategies include:

Q. What mechanistic insights explain the compound’s participation in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-deficient triazole ring directs NAS at the para position relative to the NH group. Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots quantify substituent effects. For example, methyl groups increase steric hindrance but stabilize transition states via hyperconjugation . Isotopic labeling () tracks bond reorganization .

Q. How do solvent and pH influence the compound’s stability and reactivity in aqueous media?

Methodological Answer: Stability assays (HPLC monitoring) show degradation under acidic conditions (pH < 3) due to protonation of the triazole ring. In basic media (pH > 10), NH groups deprotonate, altering solubility. Solvent polarity (e.g., DMSO vs. water) affects tautomeric equilibria, as shown by NMR titrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.